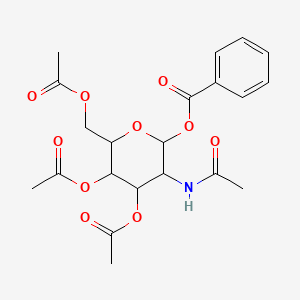

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Target of Action

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl-, also known as benzoylated N-acetyl glucosamine, is a chemical compound that has been extensively studied due to its potential applications in multiple fields of research and industry. The primary targets of this compound are the cartilage cells (chondrocytes) and inflammatory pathways .

Mode of Action

The compound interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans, slowing the progression of osteoarthritis and relieving symptoms of joint pain . Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain .

Biochemical Pathways

The administration of glucosamine theoretically provides a building block for the synthesis of glycosaminoglycans, which are larger molecules made from glucosamine in combination with proteins such as collagen and elastin. They form the extracellular matrix and the cartilage in joints . .

Pharmacokinetics

. This suggests that the compound may have good bioavailability and tolerability.

Result of Action

The molecular and cellular effects of the compound’s action include reduced inflammation and potential relief of joint pain . In vitro studies have shown that exposure to glucosamine reduced survival of cultured Schwann cells and neurons accompanied by increased expression of cleaved caspase 3, CCAT-enhancer-binding homologous protein and mitochondrial hexokinase-I, along with ATP depletion .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- typically involves the acylation of glucosamine hydrochloride (GlcN·HCl) using pyridine as a catalyst . The process includes the following steps:

Acylation: Glucosamine hydrochloride is reacted with acetic anhydride in the presence of pyridine to form N,3,4,6-tetraacetyl glucosamine.

Benzoylation: The tetraacetyl glucosamine is then treated with benzoyl chloride to introduce the benzoyl group at the 1-O position.

Industrial Production Methods

In industrial settings, the production of glucosamine derivatives often involves microbial fermentation or enzymatic catalysis. For example, glucosamine can be produced by the hydrolysis of chitin from marine or fungal sources using strong acids at high temperatures . for specific derivatives like N,3,4,6-tetraacetyl-1-O-benzoyl glucosamine, chemical synthesis methods are more commonly employed .

化学反応の分析

Types of Reactions

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- undergoes various chemical reactions, including:

Acylation: Introduction of acyl groups to form derivatives.

Benzoylation: Addition of benzoyl groups.

Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

Acetic Anhydride: Used for acylation reactions.

Benzoyl Chloride: Used for benzoylation reactions.

Pyridine: Acts as a catalyst in acylation reactions.

Major Products Formed

The major products formed from these reactions include various acylated and benzoylated derivatives of glucosamine, which can have different biological and chemical properties .

科学的研究の応用

Chemistry

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. Its acylation and benzoylation reactions allow for the creation of various derivatives that can possess different biological and chemical properties.

Biology

The compound plays a significant role in cellular processes as a building block for glycosaminoglycans. These molecules are crucial for forming the extracellular matrix and cartilage in joints.

Biochemical Pathways

- Glycosaminoglycan Synthesis : Glucosamine derivatives contribute to the synthesis of larger molecules that support joint health.

- Inflammatory Pathways : Investigated for their potential to reduce inflammation and alleviate symptoms associated with osteoarthritis.

Medicine

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- is being explored for its therapeutic potential in treating joint-related conditions such as osteoarthritis. Its anti-inflammatory properties may help reduce pain and improve joint function.

Clinical Studies

Research has indicated that glucosamine derivatives can slow the progression of osteoarthritis by providing essential building blocks for cartilage repair.

Industry

This compound is utilized in the production of dietary supplements and pharmaceuticals aimed at promoting joint health. Its enhanced stability and bioavailability compared to simpler glucosamine derivatives make it a valuable ingredient in health products.

類似化合物との比較

Similar Compounds

N-acetylglucosamine: A derivative of glucosamine with similar biological functions.

Glucosamine sulfate: Commonly used in dietary supplements for joint health.

Glucosamine hydrochloride: Another form of glucosamine used in supplements.

Uniqueness

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- is unique due to its specific acylation and benzoylation, which can enhance its stability and bioavailability compared to other glucosamine derivatives . This makes it a valuable compound for research and industrial applications.

生物活性

Glucosamine, N,3,4,6-tetraacetyl-1-O-benzoyl- (CAS No. 1095323-54-8), is a modified derivative of glucosamine that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Overview of Glucosamine Derivatives

Glucosamine is an amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans, essential components of cartilage and connective tissues. The specific derivative in focus, N,3,4,6-tetraacetyl-1-O-benzoyl-, incorporates multiple acetyl groups and a benzoyl group, which may enhance its biological properties compared to unmodified glucosamine.

The biological activity of glucosamine derivatives can be attributed to several mechanisms:

- Inhibition of Inflammation : Studies indicate that glucosamine derivatives can modulate inflammatory pathways. For instance, they have been shown to reduce the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation.

- Chondroprotective Effects : The compound acts on chondrocytes (cartilage cells) by providing substrates necessary for the synthesis of glycosaminoglycans. This action may slow down the progression of osteoarthritis and alleviate joint pain.

- Cell Cycle Regulation : Research has demonstrated that glucosamine can influence cell proliferation. Specifically, it has been shown to inhibit the proliferation of lung cancer cells by affecting the expression of cyclins involved in cell cycle regulation .

In Vitro Studies

-

Anti-inflammatory Activity :

- In vitro studies have shown that glucosamine derivatives can significantly reduce inflammation markers in various cell lines. For example, treatment with N-acetyl glucosamine derivatives resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human synovial cells.

-

Chondrocyte Health :

- A study indicated that glucosamine promotes the synthesis of proteoglycans and collagen in chondrocytes, contributing to cartilage repair and maintenance.

- Cancer Cell Proliferation :

Case Study 1: Joint Health

A clinical trial involving patients with osteoarthritis demonstrated that supplementation with glucosamine derivatives led to significant improvements in joint function and pain relief compared to placebo groups. The study highlighted the compound's role in enhancing cartilage integrity and reducing inflammation markers.

Case Study 2: Cancer Research

In a laboratory setting, A549 lung cancer cells treated with glucosamine showed a marked decrease in cell viability and proliferation rates. The study provided insights into the molecular pathways affected by glucosamine, particularly its ability to arrest cells at the G1/S phase of the cell cycle.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO10/c1-11(23)22-17-19(30-14(4)26)18(29-13(3)25)16(10-28-12(2)24)31-21(17)32-20(27)15-8-6-5-7-9-15/h5-9,16-19,21H,10H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKRIXVLJJCBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。